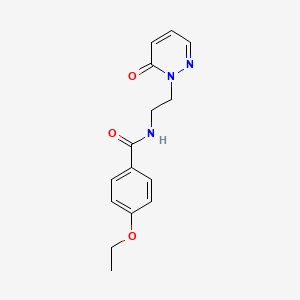

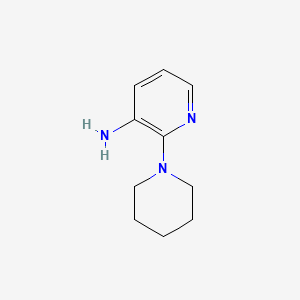

![molecular formula C24H24ClN3O2S B2482585 3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-72-4](/img/structure/B2482585.png)

3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives often involves cyclization reactions, such as the Pummerer-type cyclization, which has been enhanced by Lewis acids like boron trifluoride diethyl etherate to achieve moderate yields of cyclized products. This method may be applicable to synthesizing the compound of interest by adjusting the precursors and reaction conditions accordingly (Saitoh et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using techniques like X-ray crystallography, revealing details such as bond lengths, angles, and molecular conformations. For example, a study on a related molecule found the orientation of substituent groups around the tetrahydroquinoline core and identified key interactions within the crystal structure (Mague et al., 2017).

Chemical Reactions and Properties

Quinazoline derivatives engage in various chemical reactions, including nucleophilic substitution and cyclization, to generate a wide range of products with diverse functionalities. These reactions are crucial for the modification and functionalization of the quinazoline core, providing a pathway for the synthesis of the target compound and its analogs (Patel & Shaikh, 2011).

Applications De Recherche Scientifique

Antimicrobial Applications

Compounds related to 3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been investigated for their potential antimicrobial properties. For instance, studies have shown that certain synthesized quinazolines exhibit antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of similar compounds. For example, the crystal structures of three anticonvulsant enaminones were determined, providing insights into their potential therapeutic applications in epilepsy and related conditions (Kubicki, Bassyouni, & Codding, 2000).

Antituberculosis and Cytotoxicity Studies

Some derivatives of quinazoline have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, indicating potential use in antituberculosis therapy. These compounds were also assessed for their cytotoxic effects against mouse fibroblasts, showing no significant toxic effects (Chitra et al., 2011).

Anticancer Activity

Certain quinazoline derivatives have been synthesized and tested for their anticancer effects, particularly against breast cancer MCF-7 cell lines. The compounds demonstrated significant activity, comparable to reference compounds used in cancer treatment (Gaber et al., 2021).

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-4aH-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O2S/c25-19-9-6-17(7-10-19)15-28-23(30)20-11-8-18(14-21(20)27-24(28)31)22(29)26-13-12-16-4-2-1-3-5-16/h4,6-11,14,20H,1-3,5,12-13,15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIJUUUFXXGMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC3=NC(=S)N(C(=O)C3C=C2)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)

![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2482525.png)